molecular formula C21H23ClN4O2 B1595753 Cloperidone CAS No. 4052-13-5

Cloperidone

Katalognummer: B1595753
CAS-Nummer: 4052-13-5
Molekulargewicht: 398.9 g/mol
InChI-Schlüssel: FXZJKVODWNYPKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cloperidone is a quinazolinedione derivative with notable sedative and antihypertensive properties. It was discovered in 1965 by Miles Laboratories. The compound has been demonstrated to have significant activity through behavioral observations in various animal models, including dogs and cats .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cloperidone involves the reaction of 3-chlorophenylpiperazine with 3-(3-chlorophenyl)-1-piperazinylpropylamine, followed by cyclization to form the quinazolinedione structure. The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinazoline ring, converting it to dihydroquinazoline derivatives.

    Substitution: this compound can participate in substitution reactions, especially at the aromatic ring, where halogen atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a solvent like acetonitrile.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products:

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinedione derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Schizophrenia Treatment
    • Cloperidone has been shown to be effective in managing both positive and negative symptoms of schizophrenia. It acts primarily as a dopamine D2 receptor antagonist, which is crucial for alleviating psychotic symptoms. Studies indicate that this compound can be particularly beneficial for patients who are treatment-resistant, providing a viable alternative when standard treatments fail.
  • Bipolar Disorder
    • Recent research suggests that this compound may serve as an adjunctive therapy for bipolar disorder. It has demonstrated potential in reducing manic and depressive episodes when used alongside mood stabilizers. However, further studies are necessary to confirm its efficacy and safety in this context.
  • Adjunctive Therapy in Treatment-Resistant Cases
    • In cases where patients do not respond adequately to conventional antipsychotics, this compound has been investigated for its effectiveness as an add-on treatment. Some studies indicate it may help manage symptoms better than placebo or some other antipsychotics, though results can vary significantly among individuals.

Comparative Studies

A comparative analysis of this compound with other antipsychotics highlights its unique profile:

Compound NameStructure TypeKey Features
This compoundPiperidine derivativeEffective for both positive and negative symptoms; fewer extrapyramidal side effects compared to typical antipsychotics.
HaloperidolButyrophenoneStrong D2 receptor antagonist; high potency but more side effects.
RisperidoneBenzisoxazoleAtypical antipsychotic; lower risk of extrapyramidal symptoms.
OlanzapineThienobenzodiazepineBroad spectrum activity; effective for mood stabilization.
QuetiapineDibenzothiazepineSedative properties; used for bipolar disorder as well.

This compound's structure allows it to balance efficacy and safety effectively, distinguishing it from both typical and atypical antipsychotics.

Case Studies

  • Case Study: Treatment-Resistant Schizophrenia
    • A 45-year-old male diagnosed with treatment-resistant schizophrenia was switched from risperidone to this compound after experiencing severe side effects. Following the switch, the patient reported significant improvement in symptoms without the debilitating side effects associated with previous medications.
  • Case Study: Bipolar Disorder Management
    • A 30-year-old female with bipolar disorder was treated with a combination of mood stabilizers and this compound during a manic episode. The introduction of this compound led to a rapid decrease in manic symptoms within two weeks, demonstrating its potential utility as an adjunctive therapy.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

    Iloperidone: Another quinazolinedione derivative with antipsychotic properties.

    Domperidone: A dopamine receptor blocker used as an antiemetic.

    Ticagrelor: A cytochrome P450 2C9 inhibitor with antiplatelet activity.

Uniqueness of Cloperidone: this compound’s unique combination of sedative and antihypertensive properties, along with its specific inhibition of CYP2C9, distinguishes it from other similar compounds. Its diverse range of applications in chemistry, biology, medicine, and industry further highlights its versatility and significance in scientific research .

Biologische Aktivität

Cloperidone is a butyrophenone antipsychotic that exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 2C9 (CYP2C9). This article explores its biological activity, including mechanisms of action, metabolism, and implications for drug interactions and toxicity.

This compound primarily acts as an antagonist at dopamine D2 receptors, which is a common mechanism among antipsychotics. This action helps alleviate symptoms of psychosis. Additionally, this compound has been identified as a strong inhibitor of CYP2C9, an enzyme involved in the metabolism of various drugs. The inhibition of CYP2C9 can lead to increased plasma levels of co-administered drugs metabolized by this pathway, potentially resulting in adverse drug reactions.

Inhibition of CYP2C9

Recent studies have demonstrated that this compound is a potent inhibitor of CYP2C9 with an IC50 value reported at approximately 17.7 μM . This inhibition can significantly impact the pharmacokinetics of other medications metabolized by CYP2C9.

Compound IC50 (μM)
This compound17.7
Vatalanib0.067
PiriqualoneNot specified
TicagrelorNot specified

This table summarizes the IC50 values for this compound and other compounds known to inhibit CYP2C9. The lower the IC50 value, the stronger the inhibitor.

Metabolism and Toxicological Studies

This compound undergoes extensive metabolism, primarily through hydroxylation and N-dealkylation pathways. The metabolites produced can exhibit varying degrees of toxicity. For instance, studies using HepG2 cells (a human liver cancer cell line) have shown that this compound and its metabolites can induce cytotoxic effects .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on HepG2 cells expressing CYP2C9 activity. The results indicated that this compound not only inhibited CYP2C9 but also exhibited dose-dependent cytotoxicity. This raises concerns regarding its safe use in patients receiving other medications metabolized by this enzyme.

Clinical Implications

The strong inhibition of CYP2C9 by this compound necessitates careful consideration when prescribing this medication alongside other drugs that are substrates of this enzyme. The potential for drug-drug interactions could lead to increased toxicity or therapeutic failure in patients.

Notable Findings from Research

  • This compound has been identified as a significant inhibitor in a study involving machine learning approaches to predict CYP2C9 inhibitors .
  • The interaction with CYP2C9 can lead to altered pharmacokinetics of commonly prescribed medications such as warfarin and phenytoin, necessitating dose adjustments and close monitoring .

Eigenschaften

CAS-Nummer

4052-13-5

Molekularformel

C21H23ClN4O2

Molekulargewicht

398.9 g/mol

IUPAC-Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C21H23ClN4O2/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28/h1-3,5-8,15H,4,9-14H2,(H,23,28)

InChI-Schlüssel

FXZJKVODWNYPKK-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl

Kanonische SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl

Key on ui other cas no.

4052-13-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.